molecular formula C26H25N3O B12122081 6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline

6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12122081
M. Wt: 395.5 g/mol
InChI Key: MVIIIOCINAPZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts include acetic acid, formic acid, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. Transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are commonly employed . These methods offer high yields and are suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce indoloquinoxaline alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents, which enhance its biological activity and stability. The butoxybenzyl group contributes to its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H25N3O

Molecular Weight

395.5 g/mol

IUPAC Name

6-[(2-butoxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C26H25N3O/c1-3-4-16-30-23-15-8-5-11-19(23)17-29-25-18(2)10-9-12-20(25)24-26(29)28-22-14-7-6-13-21(22)27-24/h5-15H,3-4,16-17H2,1-2H3

InChI Key

MVIIIOCINAPZQL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C

Origin of Product

United States

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